![molecular formula C22H21N3O5 B2954682 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-76-4](/img/structure/B2954682.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl group linked by an oxalamide moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Cancer Metabolism and Glucose Starvation
One of the derivatives of amuvatinib, which shares a similar structure to the compound , has been found to inhibit mitochondrial membrane potential and kill tumor cells under glucose starvation . This suggests that our compound could be explored for its efficacy in targeting cancer cells that are adapted to low glucose conditions, potentially offering a new therapeutic strategy in oncology.
Anticancer Activity and Selective Toxicity
The compound’s structure is conducive to the design of molecules with antineoplastic activity. It has been used to create derivatives that exhibit selective toxicity towards glucose-starved tumor cells . This indicates its potential use in developing targeted cancer therapies that minimize harm to normal cells.
Cell Cycle Arrest and Apoptosis Induction
A related compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for the development of anticancer drugs that can effectively halt the proliferation of cancer cells and trigger their programmed death.
Design of Antitubulin Agents
The benzodioxolyl group within the compound’s structure is a key feature in the design of antitubulin agents. These agents disrupt microtubule assembly, which is an effective mechanism for anticancer drugs to block mitosis and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR) Studies
The compound serves as a template for SAR studies to understand the relationship between the chemical structure and biological activity. This is particularly relevant for the optimization of indole anticancer molecules, where modifications to the compound can lead to more potent analogs .
Medicinal Chemistry and Drug Design
Given its structural complexity and biological activity, the compound is of interest in medicinal chemistry for the design and synthesis of new drugs. Its molecular framework can be used to develop a variety of pharmacologically active molecules .
Selective Killing of Tumor Cells
The compound’s derivatives have been identified through high-throughput screening for their ability to selectively kill cells exposed to glucose starvation . This property can be harnessed to create drugs that target tumor cells while sparing healthy ones.
Exploration of New Antineoplastic Agents
The compound’s derivatives have potential antitumor activity for the treatment of glucose-starved tumors. This opens up avenues for the exploration of new antineoplastic agents that could be more effective and less toxic than current chemotherapy options .
Future Directions
The compound could potentially be further studied for its anticancer properties, as related compounds have shown promising results . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
Based on the structure, it is predicted that it may cause effects similar to other synthetic cathinones and substances such as cocaine, methamphetamine, and mdma . In the case of similar compounds, microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is known that microtubule-targeting agents, which this compound may resemble, affect thecell cycle . They cause cell cycle arrest at the S phase and induce apoptosis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good selectivity between cancer cells and normal cells .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the specific type of cancer cell line .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19-6-4-15-10-16(9-14-2-1-7-25(19)20(14)15)24-22(28)21(27)23-11-13-3-5-17-18(8-13)30-12-29-17/h3,5,8-10H,1-2,4,6-7,11-12H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEANQCBLRDXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.